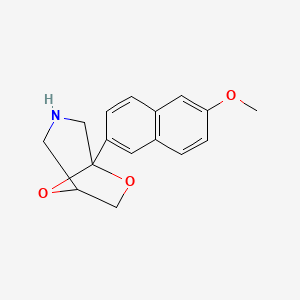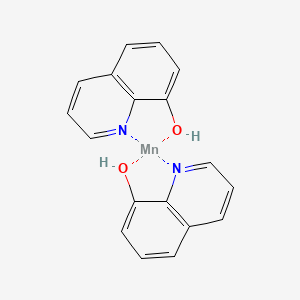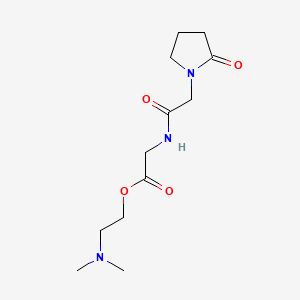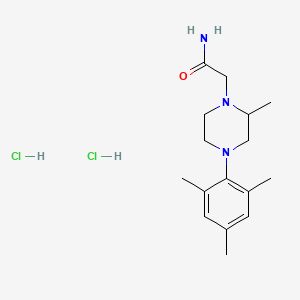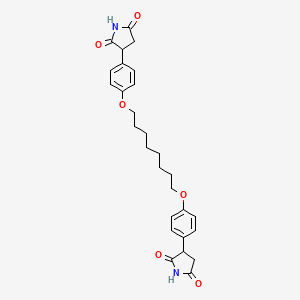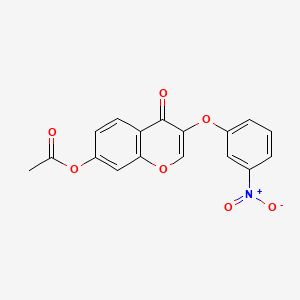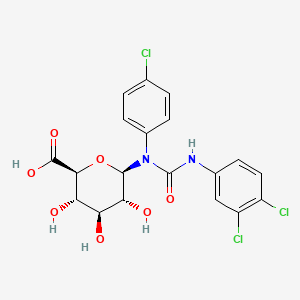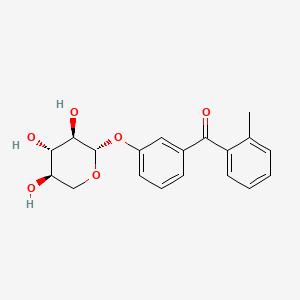
1-Piperidineacetic acid, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinzolinyl)ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Piperidineacetic acid, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinzolinyl)ethyl ester is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of bromine atoms and the quinazolinone core structure suggests that this compound may have significant pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperidineacetic acid, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinzolinyl)ethyl ester typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the quinazolinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Esterification: The final step involves the esterification of 1-Piperidineacetic acid with the brominated quinazolinone derivative using reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
1-Piperidineacetic acid, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinzolinyl)ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or reduce carbonyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace bromine atoms with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium iodide (NaI) in acetone for halogen exchange reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could produce a variety of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving quinazolinone derivatives.
Medicine: Potential therapeutic applications due to its pharmacological properties, such as anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1-Piperidineacetic acid, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinzolinyl)ethyl ester would depend on its specific biological target. Generally, quinazolinone derivatives exert their effects by interacting with enzymes, receptors, or other proteins, leading to modulation of cellular pathways. The presence of bromine atoms may enhance the compound’s binding affinity or selectivity for certain targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazolinone derivatives: Compounds with similar core structures but different substituents.
Brominated organic compounds: Compounds with bromine atoms in their structure.
Uniqueness
1-Piperidineacetic acid, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinzolinyl)ethyl ester is unique due to the specific combination of the quinazolinone core, bromine atoms, and piperidineacetic acid ester
Propriétés
Numéro CAS |
110022-74-7 |
|---|---|
Formule moléculaire |
C18H21Br2N3O3 |
Poids moléculaire |
487.2 g/mol |
Nom IUPAC |
2-(6,8-dibromo-2-methyl-4-oxoquinazolin-3-yl)ethyl 2-piperidin-1-ylacetate |
InChI |
InChI=1S/C18H21Br2N3O3/c1-12-21-17-14(9-13(19)10-15(17)20)18(25)23(12)7-8-26-16(24)11-22-5-3-2-4-6-22/h9-10H,2-8,11H2,1H3 |
Clé InChI |
UFWAREMRRFBPDF-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C=C(C=C2Br)Br)C(=O)N1CCOC(=O)CN3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


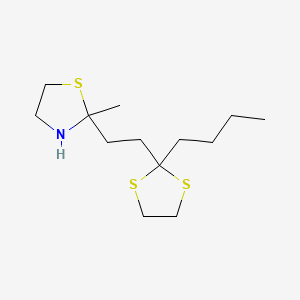
![[2,6-bis(ethoxycarbonyl)-3-[(trimethylazaniumyl)methyl]-1,7-dihydropyrrolo[3,2-f]indol-5-yl]methyl-trimethylazanium;methyl sulfate](/img/structure/B15186893.png)
